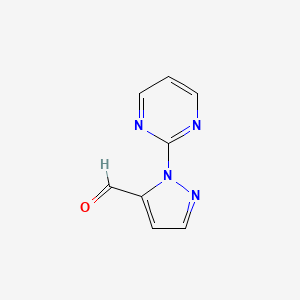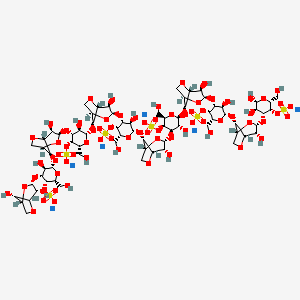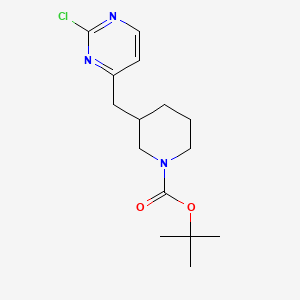
1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one;hydrochloride
説明
Typically, this would include the compound’s systematic name, common name, and any relevant identifiers such as its CAS number or PubChem ID.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including the types of reactions it undergoes and the products it forms.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Pharmacological Implications
1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one hydrochloride and its analogues have been studied for their pharmacological effects. In research conducted by Nichols and Kostuba (1979), analogues of 3,4-(methylenedioxy)amphetamine (MDA) were synthesized and evaluated for their effects on spontaneous motor activity and behavior in mice. These studies provide insights into the steric effects of substituents on the pharmacological activity of these compounds (Nichols & Kostuba, 1979).
Antiproliferative Activity
In a 2017 study, Ma et al. evaluated the antiproliferative activity of certain compounds on human NSCLC A549 and H460 cell lines. This research is significant as it explores the potential of these compounds in cancer treatment, particularly through apoptosis induction and cell growth inhibition (Ma et al., 2017).
Neuropharmacology
The neuropharmacological aspects of 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one hydrochloride derivatives have been studied by Saha et al. (2018). They investigated the action of synthetic cathinones on dopamine and serotonin transporters, contributing to the understanding of these compounds' effects on neurotransmitter systems (Saha et al., 2018).
Chemical Characterization
Studies by Parveen, Iqbal, and Azam (2008) focused on synthesizing and characterizing hydroxy pyrazolines, contributing to the broader understanding of the chemical properties and potential applications of these compounds (Parveen, Iqbal, & Azam, 2008).
Corrosion Inhibition
The use of 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one hydrochloride derivatives as corrosion inhibitors has been investigated. For instance, Belghiti et al. (2018) conducted a theoretical study on Piperine derivatives, highlighting their interaction with iron surfaces and potential as corrosion inhibitors (Belghiti et al., 2018).
Crystallographic Studies
The crystal structures of related compounds have been explored, providing valuable data for understanding the molecular configuration and properties. Wood, Bernal, and Lalancette (2017) described the structures of various designer cathinones, including their hydrochloride salts (Wood, Bernal, & Lalancette, 2017).
Anticancer Properties
Haridevamuthu et al. (2023) discussed the anticancer potential of benzodioxol analogs, emphasizing their selectivity towards laryngeal cancer cells and mechanism of action, which includes apoptosis induction and cell cycle arrest (Haridevamuthu et al., 2023).
Spectroscopic Analysis
The molecular structure and spectroscopic properties of 1-(1,3-Benzodioxol-5-yl)thiourea, a related compound, have been investigated to understand its electronic structure and potential applications (Ragamathunnisa M, Revathi M, & Jasmine Vasantha Rani E, 2015).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any other hazards associated with its handling and disposal.
将来の方向性
This would involve discussing potential areas for future research, such as new synthesis methods, applications, or investigations into its mechanism of action.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(benzylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3.ClH/c1-12(18-10-13-5-3-2-4-6-13)17(19)14-7-8-15-16(9-14)21-11-20-15;/h2-9,12,18H,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHHNGQFGIQHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701341945 | |
| Record name | 3,4-Methylenedioxy-N-benzylcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701341945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Methylenedioxy-N-benzylcathinone (hydrochloride) | |
CAS RN |
1823274-68-5 | |
| Record name | 3,4-Methylenedioxy-N-benzylcathinone (hydrochloride) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823274685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Methylenedioxy-N-benzylcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701341945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-METHYLENEDIOXY-N-BENZYLCATHINONE (HYDROCHLORIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC23C39YAY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone](/img/structure/B594067.png)
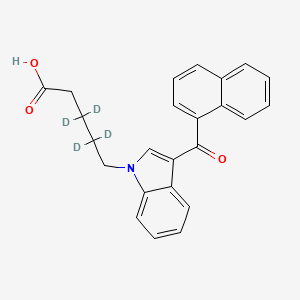
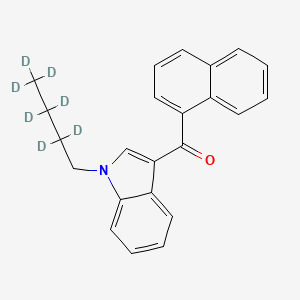
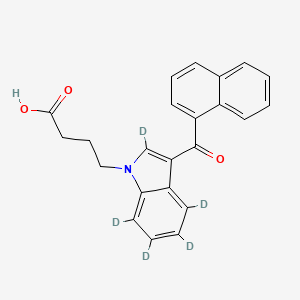
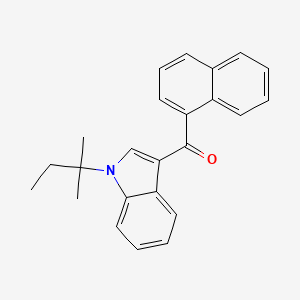
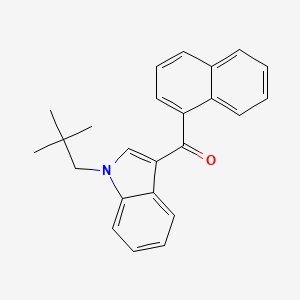
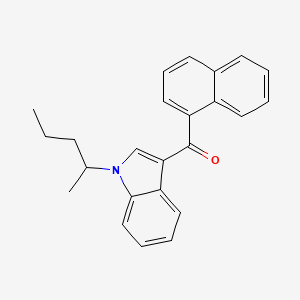
![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)
